3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-cyclohexyl-1-methylurea
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Overview
Description
This typically includes the compound’s IUPAC name, molecular formula, and structural formula. It may also include the compound’s common names and any known uses .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and reactivity. Computational methods can also be used to predict these properties .Scientific Research Applications
Hydrogen Bonding and Crystal Structures
Research on anticonvulsant enaminones, including derivatives with chlorophenyl groups, has highlighted the significance of hydrogen bonding in determining the crystal structures of these compounds. These studies have provided insights into the molecular conformations and intermolecular interactions that are critical for the stability and reactivity of such molecules. This understanding is vital for designing compounds with desired physical and chemical properties for various applications, including materials science and drug development (Kubicki, Bassyouni, & Codding, 2000).
Anticancer and Antimicrobial Applications
The synthesis and molecular docking study of new heterocyclic compounds, including those with chlorophenyl and oxazole groups, have been pursued for their potential anticancer and antimicrobial activities. Such research is instrumental in the development of new therapeutic agents. The ability of these compounds to exhibit significant activity against cancer cell lines and pathogenic strains underscores their potential in medicinal chemistry and pharmaceutical research (Katariya, Vennapu, & Shah, 2021).
Molecular Docking and Drug Design
Investigations into the synthesis and characterisation of thiourea derivatives, including those with dichlorophenyl groups, contribute to the field of drug design. Understanding the molecular structure and interactions of these compounds through techniques like X-ray diffraction aids in predicting their reactivity and potential as drug candidates. This research is foundational for the rational design of molecules with specific biological activities (Yusof, Jusoh, Khairul, & Yamin, 2010).
Electrophilic and Nucleophilic Properties
The study of alpha-nitro ketone compounds, including those with chloropyridinyl groups, as electrophiles and nucleophiles, expands our understanding of their chemical behavior. These insights are crucial for synthetic chemistry, enabling the development of novel synthetic routes and the discovery of new reactions. Such compounds have applications in probing biological targets and developing novel probes for understanding molecular interactions (Zhang, Tomizawa, & Casida, 2004).
Antimicrobial and Enzyme Inhibition
Thiourea derivatives, including those with chlorophenyl groups, have been identified as efficient enzyme inhibitors and sensors for toxic metals like mercury. This dual functionality not only opens avenues for therapeutic applications but also for environmental monitoring and detoxification strategies. The ability to inhibit specific enzymes with potential antimicrobial activity further highlights the versatility of these compounds in addressing both health and environmental challenges (Rahman et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-cyclohexyl-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c1-21(15-5-3-2-4-6-15)18(24)20-14-11-17(23)22(12-14)16-9-7-13(19)8-10-16/h7-10,14-15H,2-6,11-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTSIOVLIHLRNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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